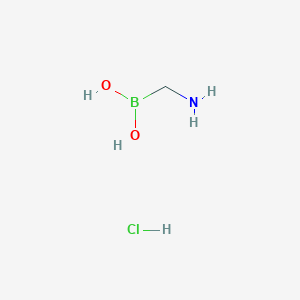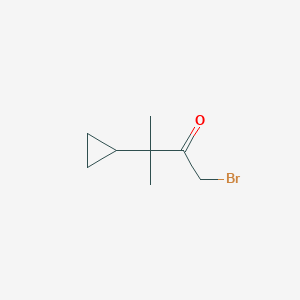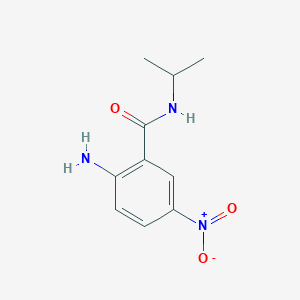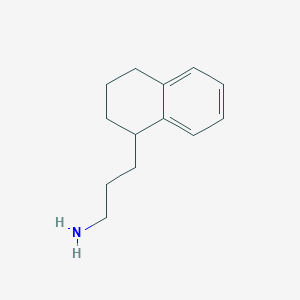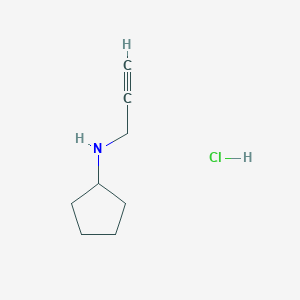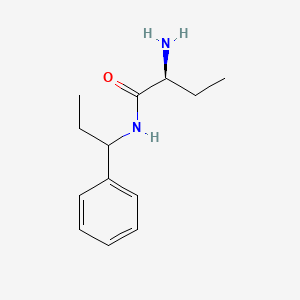
(2s)-2-Amino-N-(1-phenylpropyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2s)-2-Amino-N-(1-phenylpropyl)butanamide is a chiral amine compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a phenyl group, and a butanamide backbone, making it a versatile molecule for synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-2-Amino-N-(1-phenylpropyl)butanamide typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the use of transaminase-mediated synthesis, which offers an environmentally friendly and economically attractive approach. This method utilizes immobilized whole-cell biocatalysts with ®-transaminase activity to achieve high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale transaminase reactions or other catalytic processes that ensure high efficiency and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2s)-2-Amino-N-(1-phenylpropyl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or phenyl groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(2s)-2-Amino-N-(1-phenylpropyl)butanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2s)-2-Amino-N-(1-phenylpropyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or allosteric sites, thereby modulating the activity of the target proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups and applications.
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: A compound with a similar amino group but different structural features and biological activities.
Uniqueness
(2s)-2-Amino-N-(1-phenylpropyl)butanamide stands out due to its specific stereochemistry and the presence of both an amino group and a butanamide backbone. This unique combination of features makes it a valuable compound for various synthetic and medicinal applications.
Eigenschaften
Molekularformel |
C13H20N2O |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
(2S)-2-amino-N-(1-phenylpropyl)butanamide |
InChI |
InChI=1S/C13H20N2O/c1-3-11(14)13(16)15-12(4-2)10-8-6-5-7-9-10/h5-9,11-12H,3-4,14H2,1-2H3,(H,15,16)/t11-,12?/m0/s1 |
InChI-Schlüssel |
CKJBSQCKHBRRHZ-PXYINDEMSA-N |
Isomerische SMILES |
CC[C@@H](C(=O)NC(CC)C1=CC=CC=C1)N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)NC(=O)C(CC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-(propan-2-yl)carbamate](/img/structure/B13543784.png)
